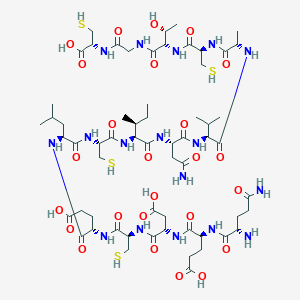

Uroguanylin

Description

Propriétés

Numéro CAS |

152175-68-3 |

|---|---|

Formule moléculaire |

C61H101N17O25S4 |

Poids moléculaire |

1600.8 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |

Clé InChI |

SJMPVWVIVWEWJK-AXEIBBKLSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Autres numéros CAS |

152175-68-3 |

Séquence |

QEDCELCINVACTGC |

Synonymes |

uroguanylin |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Uroguanylin from Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the seminal work leading to the discovery and isolation of uroguanylin, a key peptide hormone involved in regulating fluid and electrolyte balance. It includes experimental protocols derived from foundational studies, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Search for an Endogenous Ligand

The discovery of this compound emerged from research into the cellular mechanisms of secretory diarrhea caused by heat-stable enterotoxins (ST) from bacteria like Escherichia coli.[1][2] These toxins were known to activate intestinal membrane guanylate cyclase, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent chloride and water secretion.[2][3] This prompted a search for endogenous molecules that could activate the same receptor, guanylate cyclase C (GC-C).[1][4] This search led to the initial isolation of a related peptide, guanylin (B122020), from the intestine.[2][5] Subsequently, the investigation of urine for similar bioactive compounds resulted in the discovery of this compound.[1][5][6]

Discovery and Isolation from Urine

The first isolation of this compound was reported from opossum urine, followed by its identification in human urine.[1][6][7] The process relied on tracking the biological activity of urine extracts, specifically their ability to stimulate cGMP production in the human colon carcinoma cell line, T84.[1][6]

The following protocol is a composite methodology based on the principles described in the initial discovery papers. The primary goal is to purify the peptide from a complex biological fluid by exploiting its physicochemical properties through multiple chromatographic steps.

Objective: To isolate and purify bioactive this compound from human urine.

Bioassay: Measurement of cGMP accumulation in confluent monolayers of T84 human colon carcinoma cells.[1][8]

Procedure:

-

Urine Collection and Initial Processing:

-

Collect human urine and add a protease inhibitor cocktail to prevent degradation of the peptide.[9]

-

Adjust the pH to approximately 6.0.[9]

-

Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cellular debris and sediment.[9]

-

Pass the supernatant through a C18 reverse-phase silica (B1680970) cartridge (e.g., Sep-Pak) to bind the peptide and other hydrophobic molecules.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 5% acetonitrile) to remove salts and polar contaminants.

-

Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

-

Ion-Exchange Chromatography:

-

Lyophilize the eluate from the C18 cartridge and reconstitute it in the starting buffer for ion-exchange chromatography.

-

Apply the sample to a cation-exchange HPLC column.

-

Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 60 minutes).

-

Collect fractions and test each for bioactivity using the T84 cell cGMP assay.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Stage 1:

-

Pool the bioactive fractions from the ion-exchange step.

-

Inject the pooled sample onto a C18 RP-HPLC column.

-

Elute the peptides using a shallow gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid.

-

Collect fractions and identify the bioactive peaks by assaying for cGMP-stimulating activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Stage 2 (Purification to Homogeneity):

-

Pool the active fractions from the first RP-HPLC step.

-

Inject the sample onto a different RP-HPLC column (e.g., a C8 or phenyl column) to exploit different selectivity.

-

Elute using a very shallow, optimized acetonitrile gradient to separate the target peptide from any remaining contaminants.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the purified peptide peaks. The major bioactive peak corresponds to this compound.[1]

-

-

Structural Characterization:

-

Subject the purified peptide to N-terminal amino acid sequencing (Edman degradation) and mass spectrometry to confirm its identity and purity.[1]

-

Quantitative Data and Characterization

The purification process yielded two bioactive peptides.[1] The larger, more abundant peptide was named this compound.[1]

Table 1: Characteristics of Human this compound

| Property | Value | Reference |

| Amino Acid Sequence | NDDCELCVNVACTGCL | [1][10] |

| Number of Amino Acids | 16 | [1][7] |

| Molecular Form | Active peptide derived from a 112-amino acid preprothis compound precursor. | [7][11] |

| Bioactivity | Stimulates cGMP production, chloride secretion, and competes with ¹²⁵I-labeled ST for receptors in T84 cells. | [1] |

| pH Sensitivity | More potent at an acidic pH (e.g., 5.0) compared to an alkaline pH. | [4][12][13] |

Table 2: Comparative Potency of Guanylin Family Peptides in T84 Cells

| Peptide | Condition | Relative Potency | Reference |

| This compound | Acidic pH (5.0) | High (100-fold more potent than guanylin) | [12] |

| Guanylin | Alkaline pH (8.0) | High (more potent than this compound) | [12] |

| E. coli ST | pH 5.0 - 8.0 | Very High (most potent) | [6][12] |

Signaling Pathway

This compound exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[8][10] This activation initiates an intracellular signaling cascade.

-

Binding: this compound binds to the extracellular domain of the GC-C receptor.[8]

-

Activation: This binding induces a conformational change, activating the intracellular guanylate cyclase domain of the receptor.[8]

-

Second Messenger Production: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][14]

-

Downstream Effects: The increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII) and the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in chloride and bicarbonate secretion into the intestinal lumen, which drives water secretion.[10][14][15]

References

- 1. Characterization of human this compound: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. jpp.krakow.pl [jpp.krakow.pl]

- 6. pnas.org [pnas.org]

- 7. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of action of this compound and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]

Prouroguanylin to Uroguanylin Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prouroguanylin, a prohormone secreted primarily by enteroendocrine cells of the gastrointestinal tract, undergoes a critical proteolytic conversion to its active form, this compound. This activation is a pivotal step in the regulation of various physiological processes, including intestinal fluid and electrolyte balance, renal sodium excretion, and the modulation of appetite through a gut-brain axis. This technical guide provides an in-depth overview of the prothis compound to this compound conversion mechanism, detailing the cellular and tissue-specific contexts of this process, the enzymes implicated, and the downstream signaling pathways. Furthermore, this guide includes a summary of quantitative data, detailed experimental protocols for the study of this conversion, and visualizations of the key pathways and workflows to support further research and therapeutic development in this area.

Introduction

This compound is a 16-amino acid peptide hormone that, along with its counterpart guanylin, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a range of physiological effects. Prothis compound, the inactive precursor, is secreted in response to nutrient ingestion and circulates in the bloodstream.[1] Its conversion to active this compound is a key regulatory step, occurring not only in the gastrointestinal lumen but also in other tissues, most notably the kidney and the central nervous system (CNS).[2][3] Understanding the intricacies of this conversion is crucial for elucidating the full biological role of the this compound system and for the development of novel therapeutics targeting related disorders such as obesity, metabolic syndrome, and gastrointestinal diseases.[4]

The Conversion Mechanism: Enzymes and Locations

The conversion of prothis compound to this compound is a post-secretory event mediated by proteolytic cleavage. While the precise endogenous enzymes responsible for this processing are still under investigation, particularly in the central nervous system, several key proteases and locations have been identified.

Gastrointestinal Tract

In the lumen of the gastrointestinal tract, prothis compound is thought to be converted to this compound by digestive proteases.[3] In vitro studies have demonstrated that chymotrypsin , a serine protease, can effectively cleave prothis compound to its active form.[5][6] This luminal conversion allows this compound to act in a paracrine manner on the apical GC-C receptors of intestinal epithelial cells, regulating fluid and electrolyte secretion.[2]

Kidney

The kidney is another significant site of prothis compound processing. Circulating prothis compound is filtered by the glomerulus and processed within the renal tubules to active this compound.[3][6] This intrarenal conversion is thought to be mediated by proteases present in the tubular lumen, contributing to the natriuretic and diuretic effects of this compound.[3]

Central Nervous System

A critical discovery has been the conversion of prothis compound to this compound within the central nervous system, specifically in the hypothalamus .[2] This finding established a novel gut-brain endocrine axis for the regulation of satiety.[4] Experiments have shown that protein extracts from hypothalamic tissue can convert prothis compound to its active form, which then stimulates GUCY2C receptors in the hypothalamus to reduce food intake.[2] The specific proteases responsible for this conversion in the CNS have not yet been definitively identified, but they are likely to be serine proteases.[7][8]

Signaling Pathway

The activation of the GC-C receptor by this compound initiates a well-defined signaling cascade.

Quantitative Data

Specific quantitative data on the enzyme kinetics of prothis compound conversion, such as Km and kcat values, are not extensively available in the current literature. However, circulating levels of prothis compound have been measured in various studies.

| Parameter | Species | Condition | Concentration Range | Reference(s) |

| Prothis compound | Human | Fasting | Varies by study | [9] |

| Human | Postprandial | Increased vs. Fasting | [9][10] | |

| Human (Children) | Lean (Pre-puberty) | ~635-1111 pg/mL | [11] | |

| Human (Children) | Obese (Pre-puberty) | Varies with sex | [11] | |

| This compound | Mouse | Fed | Higher than fasted | [12] |

| Mouse | Fasted | Lower than fed | [12] |

Note: The absolute concentrations of prothis compound can vary significantly between studies and assays.

Experimental Protocols

Quantification of this compound and Prothis compound by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying this compound and its prohormone in biological samples.

Protocol: Sandwich ELISA for Prothis compound

-

Coating: A 96-well microplate is pre-coated with a capture antibody specific for prothis compound.

-

Sample Addition: Add 100 µL of standards and samples (e.g., plasma, serum, tissue homogenates) to the wells. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.

-

Detection Antibody: Add 100 µL of a biotin-conjugated anti-prothis compound antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of avidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Substrate: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-25 minutes at 37°C.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of prothis compound in the samples.

Bioactivity Assay: cGMP Accumulation in T84 Cells

The biological activity of this compound can be assessed by measuring its ability to stimulate cGMP production in the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor.

Protocol: T84 Cell cGMP Accumulation Assay

-

Cell Culture: Culture T84 cells to confluency in 24-well plates.

-

Pre-incubation: Wash the cells and pre-incubate with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.

-

This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells using 0.1 M HCl or a lysis buffer provided with a cGMP assay kit.

-

cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP ELISA or RIA kit.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Conversion Assay

To study the conversion of prothis compound to this compound, an in vitro assay can be performed using tissue extracts.

Protocol: In Vitro Conversion and Activity Assay

-

Tissue Extract Preparation: Homogenize tissue of interest (e.g., hypothalamus) in a suitable buffer and prepare a protein extract by centrifugation.

-

In Vitro Conversion: Incubate prothis compound with the tissue protein extract for a defined period at 37°C.

-

Bioassay: Use the reaction mixture from the conversion assay as the source of this compound in the T84 cell cGMP accumulation assay described above to determine the amount of active this compound generated.

Mass Spectrometry for this compound Detection

Mass spectrometry (MS) can be used for the definitive identification and quantification of this compound.

Protocol: Sample Preparation for LC-MS/MS

-

Protein Precipitation: Precipitate high-abundance proteins from the biological sample (e.g., plasma) using acetonitrile (B52724) or trichloroacetic acid.

-

Solid-Phase Extraction (SPE): Further purify and concentrate the peptide using a C18 or mixed-mode cation exchange SPE cartridge.

-

Elution and Drying: Elute this compound from the cartridge and dry the eluate.

-

Reconstitution: Reconstitute the dried peptide in a suitable solvent for LC-MS/MS analysis.

Conclusion and Future Directions

The proteolytic conversion of prothis compound to this compound is a fundamental step that unlocks the diverse physiological functions of this important gut hormone. While significant progress has been made in understanding the locations and downstream effects of this conversion, key questions remain. The definitive identification of the endogenous proteases responsible for prothis compound processing, particularly within the central nervous system, is a critical area for future research. Furthermore, the elucidation of the enzymatic kinetics of this conversion will provide valuable insights into its regulation. A deeper understanding of the prothis compound to this compound conversion mechanism will undoubtedly pave the way for innovative therapeutic strategies targeting a range of metabolic and gastrointestinal disorders.

References

- 1. This compound: gene structure, expression, processing as a peptide hormone, and co-storage with somatostatin in gastrointestinal D-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating Prothis compound Is Processed to Its Active Natriuretic Form Exclusively within the Renal Tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A this compound-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prothis compound and proguanylin: purification from colon, structure, and modulation of bioactivity by proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nervous System-Specific Expression of a Novel Serine Protease: Regulation in the Adult Rat Spinal Cord by Excitotoxic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Postprandial regulation of prothis compound in humans of a healthy weight and those who are overweight or with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Circulating Pro-Uroguanylin Levels In Children And Their Relation To Obesity, Sex And Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Uroguanylin Signaling in the Intestinal Epithelium: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The uroguanylin signaling pathway is a critical regulator of intestinal fluid and electrolyte homeostasis, and its dysregulation is implicated in a range of gastrointestinal disorders. This technical guide provides a comprehensive overview of the core components and mechanisms of the this compound signaling cascade within the intestinal epithelium. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pathway for basic research and as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and includes visualizations of the signaling cascade and experimental workflows to facilitate comprehension and application.

Introduction

The intestinal epithelium maintains a delicate balance of fluid and ion transport to ensure proper digestion, nutrient absorption, and mucosal hydration. The guanylin (B122020) peptide family, comprising this compound and guanylin, plays a pivotal role in this process. These peptide hormones are secreted by various cells within the intestinal mucosa and act locally on intestinal epithelial cells to stimulate fluid secretion.[1][2] Their signaling is mediated by the transmembrane receptor guanylate cyclase C (GC-C), which, upon activation, triggers a cascade of intracellular events.[3][4]

Understanding the molecular intricacies of the this compound signaling pathway is fundamental for elucidating the pathophysiology of diseases such as chronic constipation, irritable bowel syndrome with constipation (IBS-C), and even colorectal cancer.[1][3] Furthermore, this pathway has emerged as a promising target for the development of novel therapeutics, exemplified by the clinical success of GC-C agonists like linaclotide (B608579) and plecanatide.[1][2] This guide aims to provide a detailed technical resource on the this compound signaling pathway, covering its core components, mechanism of action, quantitative aspects, and the experimental methodologies used to investigate its function.

Core Components of the this compound Signaling Pathway

The this compound signaling axis is composed of three primary molecular players: the ligands (this compound and guanylin), the receptor (Guanylate Cyclase C), and the intracellular second messenger (cyclic guanosine (B1672433) monophosphate).

-

This compound and Guanylin: These are small, homologous peptide hormones. Human this compound is a 16-amino acid peptide, while guanylin is a 15-amino acid peptide.[3] Both are characterized by the presence of two disulfide bonds essential for their tertiary structure and biological activity.[5] They are secreted by enterochromaffin cells, epithelial cells, goblet cells, and Paneth cells within the intestinal mucosa.[1][2] While both peptides activate GC-C, they exhibit differential expression patterns along the gastrointestinal tract, with this compound being more predominant in the small intestine and guanylin in the colon.[6] A key feature of their activity is its pH dependence; this compound is significantly more potent in the acidic environment of the proximal small intestine, whereas guanylin's potency is higher in the more alkaline environment of the colon.[7][8]

-

Guanylate Cyclase C (GC-C): This is a single-pass transmembrane receptor located on the apical surface of intestinal epithelial cells.[4] It is a member of the receptor guanylyl cyclase family and possesses an extracellular ligand-binding domain and an intracellular catalytic domain that synthesizes cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[3][9]

-

Cyclic Guanosine Monophosphate (cGMP): This is the key intracellular second messenger in this pathway.[7] Its production by activated GC-C initiates the downstream signaling events that culminate in altered ion transport.[3]

The Signaling Cascade

The binding of this compound to the extracellular domain of GC-C initiates a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[3] This results in the conversion of GTP to cGMP, elevating intracellular cGMP levels.[7] The subsequent downstream signaling events are as follows:

-

Activation of cGMP-dependent Protein Kinase II (PKGII): Elevated intracellular cGMP binds to and activates PKGII, a serine/threonine kinase that is the primary effector of cGMP in the intestinal epithelium.[1][10]

-

Phosphorylation and Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII phosphorylates the CFTR, an apical membrane ion channel.[10] This phosphorylation event opens the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[11][12]

-

Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): The this compound-GC-C-cGMP signaling axis also leads to the inhibition of the apical Na+/H+ exchanger, reducing the absorption of sodium (Na⁺) from the intestinal lumen.[1]

The net effect of these events is an increase in luminal anions and a decrease in sodium absorption, creating an osmotic gradient that drives water secretion into the intestinal lumen. This process hydrates the intestinal contents, facilitating their transit.[1][2]

Quantitative Data

The affinity of ligands for the GC-C receptor and their potency in stimulating cGMP production are key determinants of the physiological response. This section provides a summary of important quantitative data related to the this compound signaling pathway.

Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C

| Ligand | Dissociation Constant (Kd) | Reference |

| Heat-Stable Enterotoxin (STa) | ~ 0.1 nM | [9] |

| This compound | ~ 1.0 nM | [3][9] |

| Guanylin | ~ 10.0 nM | [3] |

This table summarizes the approximate binding affinities of the primary ligands for the human GC-C receptor under standard assay conditions. STa, a bacterial enterotoxin, acts as a superagonist with the highest affinity.

Table 2: Effect of pH on Ligand Potency and Binding Affinity

| Ligand | Condition | Observation | Reference |

| This compound | Acidic pH (~5.0) vs. Alkaline pH (~8.0) | ~10-fold increase in binding affinity at acidic pH. ~100-fold more potent than guanylin at pH 5.0. | [8][13] |

| Guanylin | Acidic pH (~5.0) vs. Alkaline pH (~8.0) | ~100-fold reduction in binding affinity at acidic pH. Becomes more potent than this compound at pH 8.0. | [8][13] |

This table highlights the significant influence of the local pH environment on the activity of this compound and guanylin, which is physiologically relevant to their distinct roles in different segments of the intestine.

Experimental Protocols

Investigating the this compound signaling pathway requires a variety of specialized in vitro and in vivo techniques. This section provides detailed methodologies for key experiments.

cGMP Accumulation Assay in T84 Cells

This assay quantifies the intracellular production of cGMP in response to ligand stimulation.

Materials:

-

Human colon carcinoma T84 cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Permeable supports (e.g., Transwell®)

-

This compound or other GC-C ligands

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP enzyme immunoassay (EIA) kit

-

Plate reader

Procedure:

-

Cell Culture: Culture T84 cells on permeable supports until a confluent and polarized monolayer is formed (typically 14-21 days).

-

Pre-incubation: Wash the cell monolayers with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) in serum-free medium for 10-15 minutes at 37°C to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of this compound to the apical side of the monolayers. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer (e.g., 200 µL of 0.1 M HCl) to each well. Incubate at room temperature for 10 minutes to lyse the cells and extract cGMP.

-

Quantification: Centrifuge the cell lysates to pellet cellular debris. Use the supernatant to quantify cGMP levels using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as pmol of cGMP per mg of protein.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

Materials:

-

Confluent T84 cell monolayers on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Krebs-Ringer bicarbonate buffer

-

This compound

-

Pharmacological inhibitors (e.g., bumetanide (B1668049) for NKCC1, CFTRinh-172 for CFTR)

Procedure:

-

Monolayer Preparation: Grow T84 cells to confluency on permeable filter supports.

-

Ussing Chamber Setup: Mount the filter support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with oxygenated Krebs-Ringer buffer and maintain at 37°C.

-

Equilibration: Allow the system to equilibrate and establish a stable baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV.

-

Measurement: Continuously record the short-circuit current (Isc), which represents the net movement of ions.

-

Stimulation: Add this compound to the apical chamber and measure the change in Isc. An increase in Isc reflects an increase in anion secretion.

-

Pharmacological Modulation (Optional): Use specific ion transport inhibitors to dissect the contributions of different channels and transporters to the observed Isc.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd or Ki) of this compound and other ligands to the GC-C receptor.

Materials:

-

T84 cells or membrane preparations from cells overexpressing GC-C

-

Radiolabeled ligand (e.g., ¹²⁵I-STa)

-

Unlabeled competitor ligand (this compound)

-

Binding buffer

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell/Membrane Preparation: Prepare confluent T84 cell monolayers or membrane fractions.

-

Incubation: In a multi-well plate, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand to the cells or membranes. Incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the Ki can be calculated.

In Vivo Intestinal Fluid Secretion Assay (Mouse Model)

This assay assesses the effect of ligands on intestinal fluid accumulation in a living animal.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound or other test compounds

-

Surgical instruments

-

Suture

Procedure:

-

Animal Preparation: Fast mice overnight with free access to water.

-

Anesthesia and Surgery: Anesthetize the mice and perform a laparotomy to expose the small intestine.

-

Ligated Loop Formation: Create one or more ligated loops (typically 1-2 cm in length) in the jejunum or ileum, taking care not to obstruct major blood vessels.

-

Ligand Administration: Inject a known concentration of this compound or vehicle control directly into the lumen of the ligated loops.

-

Incubation: Return the intestine to the abdominal cavity and suture the incision. Allow the experiment to proceed for a set period (e.g., 2-4 hours).

-

Measurement: Euthanize the animal and carefully excise the ligated intestinal loops. Measure the length of each loop and weigh it to determine the amount of accumulated fluid.

-

Data Analysis: Express the results as the gut weight to length ratio (mg/cm).

Conclusion and Future Directions

The this compound signaling pathway is a well-defined and physiologically crucial mechanism for the regulation of intestinal fluid and ion transport. Its activity is finely tuned by the local pH environment, allowing for differential regulation along the gastrointestinal tract. A thorough understanding of its molecular biology, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols outlined in this guide, has been instrumental in elucidating its role in health and disease.

Future research in this area will likely focus on several key aspects:

-

Elucidating the role of GC-C signaling in extra-intestinal tissues: GC-C is expressed in other tissues, and its function outside the intestine is an active area of investigation.

-

Developing novel GC-C modulators: The therapeutic success of GC-C agonists has spurred interest in developing new drugs with improved efficacy and side-effect profiles.

-

Investigating the interplay between the this compound pathway and the gut microbiome: The gut microbiota can influence the intestinal environment, and understanding its impact on this compound signaling is an emerging field.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of the this compound signaling pathway and to contribute to the development of new therapies for gastrointestinal and other disorders.

References

- 1. physiologicinstruments.com [physiologicinstruments.com]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cloud-clone.com [cloud-clone.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Activation of the Guanylate Cyclase C Receptor by Uroguanylin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of the Guanylate Cyclase C (GC-C) receptor by its endogenous ligand, uroguanylin, is a critical signaling pathway primarily involved in the regulation of intestinal fluid and electrolyte homeostasis. This pathway represents a significant therapeutic target for gastrointestinal disorders, most notably chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated GC-C activation, detailed experimental protocols for its characterization, and a quantitative analysis of the ligand-receptor interaction.

The this compound/GC-C Signaling Axis

This compound: The Ligand

This compound is a 16-amino acid peptide hormone secreted by enterochromaffin cells in the duodenum and proximal small intestine.[1] Along with its homolog guanylin (B122020), it belongs to the guanylin family of peptides.[2] The biological activity of this compound is conferred by its specific three-dimensional structure, which is stabilized by two disulfide bonds.[2]

Guanylate Cyclase C (GC-C): The Receptor

GC-C is a single-pass transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[3] It is a member of the receptor guanylyl cyclase family and is composed of several functional domains:

-

Extracellular Ligand-Binding Domain (ECD): Recognizes and binds this compound, guanylin, and the bacterial heat-stable enterotoxins (STa).[3]

-

Transmembrane Domain: Anchors the receptor within the plasma membrane.

-

Intracellular Kinase-Homology Domain (KHD): Involved in the allosteric regulation of the receptor. ATP binding to the KHD can enhance ligand-mediated activation.[3]

-

Catalytic Guanylyl Cyclase Domain: Upon ligand binding to the ECD, this domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3]

The Signaling Pathway

The binding of this compound to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[4] This enzymatic activity results in the conversion of GTP to cGMP.[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).[3] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane anion channel.[5] The opening of the CFTR channel facilitates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, which in turn drives the secretion of water.[5]

Quantitative Data Presentation

The interaction between this compound and GC-C is characterized by specific binding affinities and functional potencies, which are notably influenced by pH.

Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C

| Ligand | Dissociation Constant (Kd) | Reference |

| Heat-Stable Enterotoxin (STa) | ~0.1 nM | [1][3][6] |

| This compound | ~1.0 nM | [1][3] |

| Guanylin | ~10.0 nM | [1][3] |

Table 2: Influence of pH on Ligand Binding Affinities (Ki) to GC-C on T84 Cells

| Ligand | pH | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) | Reference |

| Guanylin | 5.0 | ~102 | ~2300 | [7] |

| 8.0 | ~1 | ~77 | [7] | |

| This compound | 5.0 | ~1 | ~70 | [7] |

| 8.0 | ~10 | ~615 | [7] | |

| This compound (98-109) | 5.0 | ~0.19 | ~404 | [8] |

| 8.0 | ~0.14 | ~345 | [8] |

Table 3: Functional Potency (EC50) for cGMP Production in T84 Cells

| Agonist | Condition | EC50 (nM) | Relative Potency | Reference |

| This compound | Acidic (pH 5.0) | ~1 | 100-fold > Guanylin | [4][8] |

| Alkaline (pH 8.0) | ~30 | 3-fold < Guanylin | [4][8] | |

| Guanylin | Acidic (pH 5.0) | >100 | - | [4][8] |

| Alkaline (pH 8.0) | ~10 | - | [4] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of unlabeled ligands for the GC-C receptor by measuring their ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Cell/Membrane Preparation: T84 human colon carcinoma cells, which endogenously express GC-C, are a suitable model.[7] Cells can be cultured to confluence and used whole, or cell membranes can be prepared by homogenization and centrifugation.[2]

-

Reagents:

-

Binding Buffer: A typical buffer is 50 mM HEPES, pH adjusted as required (e.g., 5.0 for this compound, 8.0 for guanylin), containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.[9]

-

Radioligand: ¹²⁵I-labeled heat-stable enterotoxin (¹²⁵I-STa) is commonly used due to its high affinity for GC-C.[7] The final concentration should be at or below its Kd.

-

Unlabeled Competitors: Prepare serial dilutions of this compound, guanylin, or other test compounds.

-

-

Incubation: In a microplate, combine the cell membranes (e.g., 50-120 µg protein) or whole cells, a fixed concentration of ¹²⁵I-STa, and varying concentrations of the unlabeled competitor in a final volume of 250 µL.[2][10] Incubate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2][9]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) to separate the bound radioligand from the free radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer without BSA or PBS) to remove non-specifically bound radioligand.[7][9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

cGMP Accumulation Assay

This functional assay measures the biological response to GC-C activation by quantifying the intracellular production of cGMP.

Detailed Methodology:

-

Cell Culture: Culture T84 cells to confluence in 24-well plates.[4] The culture medium is typically a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[4]

-

Pre-incubation: Wash the cells with assay buffer (e.g., DMEM or Krebs-Ringer bicarbonate buffer at the desired pH).[4] Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5-1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes at 37°C to prevent cGMP degradation.[4][11]

-

Agonist Treatment: Add varying concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[4][11]

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer, such as 0.1 M HCl, to each well.[11]

-

cGMP Quantification: Collect the cell lysates and quantify the cGMP concentration using a commercially available immunoassay kit (e.g., ELISA or RIA).[4]

-

Data Analysis: Generate a dose-response curve by plotting the cGMP concentration against the log concentration of this compound to determine the EC₅₀ value.

Ussing Chamber Assay for Ion Transport

This ex vivo technique measures this compound-stimulated ion transport across a polarized epithelial monolayer by recording the short-circuit current (Isc).

Detailed Methodology:

-

Cell Culture on Permeable Supports: Grow T84 cells to confluence on permeable supports (e.g., Transwell® inserts).[11]

-

Ussing Chamber Setup: Mount the permeable support with the T84 cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[11]

-

Buffer and Equilibration: Fill both compartments with oxygenated Krebs-Ringer bicarbonate buffer and maintain at 37°C. Allow the system to equilibrate and establish a stable baseline short-circuit current.[11]

-

Measurement: Clamp the voltage to 0 mV to measure the Isc. Add this compound to the apical chamber in a cumulative dose-response manner and record the change in Isc, which reflects transepithelial Cl⁻ secretion.[11]

Conclusion

The this compound-GC-C signaling pathway is a well-defined and physiologically crucial system for the regulation of intestinal function. A thorough understanding of its molecular interactions, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols detailed herein, is fundamental for the continued development of novel therapeutics targeting this important pathway.

References

- 1. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

Uroguanylin and the cGMP Second Messenger System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroguanylin is a peptide hormone pivotal in regulating intestinal and renal function through the activation of the guanylate cyclase C (GC-C) receptor and the subsequent generation of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the this compound-cGMP signaling pathway, its physiological significance, and its implications in human health and disease. Detailed experimental protocols, quantitative data, and visual diagrams of the signaling cascade are presented to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is an endogenous peptide, primarily secreted by enterochromaffin cells in the small intestine, that plays a crucial role in maintaining fluid and electrolyte homeostasis.[1] It belongs to the guanylin (B122020) family of peptides, which act as ligands for the transmembrane receptor guanylate cyclase C (GC-C).[2] The binding of this compound to GC-C initiates a signaling cascade that elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a variety of cellular responses.[3] This pathway is a significant regulator of intestinal secretion, renal salt and water transport, and has emerging roles in appetite regulation and visceral pain modulation.[1][4][5] Its dysfunction is implicated in various gastrointestinal disorders, making the this compound-cGMP system a promising target for therapeutic intervention.[6][7]

The this compound Peptide

Structure and Synthesis

Human this compound is a 16-amino acid peptide with the sequence H-Asn-Asp-Asp-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.[1] It is synthesized as a larger precursor protein, prothis compound.[6] The mature, active form of this compound is characterized by the presence of two disulfide bonds that are essential for its biological activity.[8]

pH-Dependent Activity

A key characteristic of this compound is its pH-dependent activity. It exhibits greater potency in activating GC-C under acidic conditions (pH ~5.5) compared to neutral or alkaline conditions (pH ~7.5-8.0).[6][9][10] This property is thought to be physiologically relevant in the proximal small intestine where the luminal pH can be acidic.

The Guanylate Cyclase C Receptor

Guanylate cyclase C (GC-C) is a single-pass transmembrane receptor that functions as a ligand-activated guanylate cyclase.[2] It is predominantly expressed on the apical membrane of intestinal epithelial cells and in renal tubules.[2][9] The receptor consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular domain containing a kinase-homology domain and a guanylate cyclase catalytic domain.

The cGMP Second Messenger System

The binding of this compound to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[6] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]

Downstream Effectors of cGMP

Elevated intracellular cGMP levels activate several downstream targets, primarily:

-

cGMP-dependent Protein Kinase II (PKGII): PKGII is a major effector of cGMP in intestinal epithelial cells.[6] It phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel on the apical membrane.[2][11]

-

cGMP-regulated Phosphodiesterases (PDEs): cGMP can also modulate the activity of PDEs, enzymes that hydrolyze cyclic nucleotides. For instance, cGMP can inhibit PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12] PKA can also phosphorylate and activate CFTR.[6]

-

cGMP-gated Cation Channels: While more prominent in other tissues like the retina, cGMP can directly gate certain ion channels.

The activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the paracellular movement of sodium and water, resulting in fluid secretion.[2][9]

Physiological Functions

Intestinal Function

In the gastrointestinal tract, the this compound-cGMP pathway is a primary regulator of intestinal fluid and electrolyte secretion.[2] This mechanism is crucial for maintaining luminal hydration and facilitating digestive processes. The secretion of bicarbonate also plays a role in neutralizing gastric acid in the duodenum.[9]

Renal Function

In the kidneys, this compound and its signaling pathway contribute to the regulation of salt and water balance.[11] Activation of GC-C in renal tubules leads to natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (water excretion).[11][13] Interestingly, in the kidney, this compound can also act through GC-C-independent pathways, possibly involving a G-protein coupled receptor.[10][13][14]

Appetite Regulation and Visceral Pain

Recent research has uncovered roles for the this compound-cGMP system beyond fluid and electrolyte balance. This compound is being investigated as a potential satiety hormone, with evidence suggesting its involvement in the gut-brain axis to regulate food intake.[15][16] Furthermore, activation of the GC-C/cGMP pathway has been shown to modulate intestinal nociceptor function, leading to visceral analgesia.[5]

Role in Disease and Drug Development

Dysregulation of the this compound-cGMP pathway is associated with several pathological conditions. Reduced signaling can lead to chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[6] Conversely, overstimulation of this pathway, for instance by bacterial heat-stable enterotoxins that mimic this compound, results in secretory diarrhea.[9]

The therapeutic potential of targeting this pathway is significant. GC-C agonists, such as linaclotide (B608579) and plecanatide, which are structurally related to this compound, have been developed and approved for the treatment of CIC and IBS-C.[6] Research is also exploring the utility of modulating this system for conditions like obesity and chronic visceral pain.[4][15]

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of this compound and related peptides with the GC-C receptor.

| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (synthetic opossum, 2-15) | GC-C | T84 | cGMP accumulation | Potency | 10-fold more potent than rat guanylin | [17][18] |

| Guanylin (synthetic rat) | GC-C | T84 | cGMP accumulation | Potency | Less potent than E. coli ST | [17][18] |

| Escherichia coli ST | GC-C | T84 | cGMP accumulation | Potency | More potent than this compound and guanylin | [17][18] |

| This compound (1 µM) | GC-C | T84 | Short-circuit current | Effect | Stimulation of transepithelial Cl- secretion | [17][18] |

Experimental Protocols

T84 Cell cGMP Bioassay

This assay is commonly used to assess the potency of this compound and its analogs in stimulating cGMP production in a human colon carcinoma cell line that endogenously expresses GC-C.

Methodology:

-

Cell Culture: T84 cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells are seeded in 24-well plates and grown to confluence. Prior to the assay, the growth medium is removed, and the cells are washed with a serum-free medium.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-15 minutes to prevent cGMP degradation. Subsequently, cells are treated with varying concentrations of this compound or other test compounds for a specified time (e.g., 30 minutes).

-

cGMP Extraction: The reaction is terminated by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or ethanol).

-

cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as pmol of cGMP per well or normalized to protein concentration. Dose-response curves are generated to determine EC50 values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and other ligands to the GC-C receptor.

Methodology:

-

Membrane Preparation: Crude plasma membranes are prepared from T84 cells or other cells expressing GC-C. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.

-

Radioligand: A radiolabeled ligand, typically 125I-labeled heat-stable enterotoxin (125I-STa), is used as the tracer.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled competitor ligands (e.g., this compound, guanylin) in a binding buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the inhibition constant (Ki) of the competitor ligand can be calculated.

Visualizations

Signaling Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. The this compound system and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Mechanisms of Guanylin Action Via Cyclic GMP in the Kidney | Annual Reviews [annualreviews.org]

- 12. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guanylin, this compound, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastrointestinal hormones: this compound-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Physiological Role of Uroguanylin in Fluid and Electrolyte Homeostasis: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

Uroguanylin is a peptide hormone that plays a critical role in maintaining fluid and electrolyte balance, primarily through its actions in the intestine and kidneys.[1] Secreted by enteroendocrine cells of the intestinal mucosa in response to dietary salt intake, this compound initiates a signaling cascade that results in natriuresis, kaliuresis, and diuresis.[1] This guide provides a comprehensive technical overview of the physiological functions of this compound, its molecular signaling pathways, and the key experimental methodologies used to elucidate its mechanisms of action. A thorough understanding of this compound's biology is essential for the rational design of novel therapeutics targeting disorders of fluid and electrolyte imbalance, such as hypertension, heart failure, and certain gastrointestinal conditions.[1]

Core Physiological Functions of this compound

This compound's primary role is the regulation of ion and water transport in the intestine and kidneys to maintain homeostasis.[1] Following an oral salt load, this compound is secreted into both the intestinal lumen and the bloodstream.[1]

Intestinal Action: Locally in the intestine, this compound inhibits sodium absorption while stimulating the secretion of chloride (Cl-), bicarbonate (HCO3-), and water.[1][2] This is achieved through the activation of its receptor, guanylate cyclase C (GC-C), located on the apical membrane of enterocytes.[1][3]

Renal Action: Circulating this compound is filtered by the glomerulus and acts on the renal tubules to enhance the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[1][4] This endocrine function establishes a crucial link between the digestive system and the kidneys, enabling a rapid response to changes in dietary salt intake.[1][5] Studies involving this compound knockout mice have further solidified its role in an enteric-renal communication axis for maintaining salt homeostasis in vivo.[6][7]

Signaling Pathways of this compound

This compound exerts its physiological effects through a primary, well-characterized cGMP-dependent signaling pathway and is also suggested to have cGMP-independent actions, particularly in the kidney.

The cGMP-Dependent Signaling Pathway

The canonical signaling cascade initiated by this compound involves the activation of its receptor, guanylate cyclase C (GC-C).[8]

-

Ligand Binding: this compound binds to the extracellular domain of the GC-C receptor on the apical surface of intestinal epithelial cells.[3]

-

Receptor Activation: This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[3]

-

cGMP Production: The activated cyclase domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][8]

-

Downstream Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII).[8]

-

CFTR Phosphorylation and Ion Secretion: PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel.[3][8] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][9]

-

Inhibition of Sodium Absorption: Concurrently, the increase in cGMP inhibits the activity of the apical Na+/H+ exchanger (NHE), reducing sodium uptake.[9][10] The net result is an increase in net water efflux into the intestinal lumen.[9][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of action of this compound and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A novel role for this compound in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - this compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. journals.physiology.org [journals.physiology.org]

The Uroguanylin-GC-C Axis: A Technical Guide to Tissue Distribution and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroguanylin and its receptor, guanylate cyclase C (GC-C), form a crucial signaling axis primarily involved in regulating intestinal fluid and electrolyte homeostasis. Dysregulation of this pathway is implicated in various gastrointestinal disorders, making it a significant target for therapeutic development. This technical guide provides an in-depth overview of the tissue distribution of this compound and GC-C, detailed experimental protocols for their detection, and a comprehensive look at their signaling pathways. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

This compound is a peptide hormone that, along with its analog guanylin (B122020), belongs to the guanylin family of peptides.[1][2] These peptides are the endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[3][4] The binding of this compound to GC-C activates the intracellular guanylate cyclase domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This second messenger, cGMP, orchestrates a variety of physiological responses, most notably the regulation of ion and fluid transport in the intestine and kidneys.[7][8]

Tissue Distribution of this compound and Guanylate Cyclase C

The expression of this compound and its receptor, GC-C, exhibits a distinct yet overlapping pattern throughout the body, with the highest concentrations found in the gastrointestinal tract.

Gastrointestinal Tract

The gastrointestinal tract is the primary site of this compound and GC-C expression and function.[9][10] this compound expression is most prominent in the small intestine, particularly the duodenum and jejunum, with lower levels detected in the stomach and colon.[11][12] In contrast, guanylin expression is low in the proximal small intestine and increases distally, with the highest levels in the colon.[11] GC-C receptor expression, however, is more uniformly distributed throughout the small and large intestines.[11][13] Within the intestinal epithelium, this compound has been localized to enterochromaffin cells, columnar cells, and cells of the secretory lineage in the crypts of Lieberkühn.[14][15]

Kidney

Both this compound and its receptor have been detected in the kidney, suggesting a role in renal physiology.[7][16] this compound mRNA and peptide have been identified in the kidney, and receptor binding sites have been localized to the proximal tubules.[7][8] However, the expression of GC-C in the kidney is considered to be at much lower levels compared to the intestine, and some studies suggest that the renal effects of this compound may also be mediated by GC-C-independent mechanisms.[16][17]

Extra-intestinal Tissues

Low levels of this compound and GC-C expression have been reported in various other tissues, including the pancreas, adrenal glands, lungs, reproductive system, and the brain.[2][18][19] The functional significance of this extra-intestinal expression is an active area of research, with potential roles in metabolic regulation and neurotransmission being investigated.[1][18]

Quantitative Data on Tissue Distribution

The following tables summarize the quantitative and semi-quantitative data on the distribution of this compound and GC-C in various tissues and species.

Table 1: this compound Expression

| Species | Tissue | Method | Findings | Reference |

| Human | Duodenum | Immunohistochemistry | 10.3 ± 1.5 immunoreactive cells / 100 epithelial cells | [5] |

| Rat | Small Intestine | Northern Blot | Highest mRNA expression | [11] |

| Rat | Colon | Northern Blot | Low mRNA expression | [11] |

| Rat | Stomach | Northern Blot | Detectable mRNA expression | [9] |

| Horse | Ileum | RT-qPCR | Highest gene expression in the GI tract | [10] |

| Horse | Colon | RT-qPCR | High gene expression | [10] |

| Mouse | Small Intestine | RT-qPCR | Abundant mRNA expression | [15] |

Table 2: Guanylate Cyclase C (GC-C) Expression

| Species | Tissue | Method | Findings | Reference |

| Human | Intestinal Mucosa | Ligand Binding, RT-PCR | Selective expression | [20] |

| Rat | Small Intestine | [¹²⁵I]STa Binding | Uniformly expressed | [11] |

| Rat | Colon | [¹²⁵I]STa Binding | Uniformly expressed | [11] |

| Horse | Ileum | RT-qPCR | Highest gene expression in the GI tract | [10] |

| Horse | Colon | RT-qPCR | High gene expression | [10] |

| Mouse | Intestine | RT-qPCR | Relatively uniform expression along the rostrocaudal and crypt-villus axes | [15] |

Signaling Pathways

The binding of this compound to GC-C initiates a cascade of intracellular events, primarily through the cGMP signaling pathway. However, evidence for GC-C-independent pathways also exists.

The Canonical cGMP-Dependent Pathway

Upon ligand binding, the intracellular guanylate cyclase domain of GC-C catalyzes the conversion of GTP to cGMP.[4][21] Elevated intracellular cGMP has several downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs).[1][2] In intestinal epithelial cells, cGMP primarily activates PKGII, which then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the lumen.[5] cGMP also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption.[4] The net effect is increased fluid and electrolyte secretion.

GC-C Independent Signaling

There is emerging evidence for GC-C-independent signaling pathways for this compound, particularly in the kidney and brain.[1][2] In the kidney, this compound-induced natriuresis is not entirely abolished in GC-C knockout mice, suggesting the involvement of alternative receptors or mechanisms.[17] In the brain, this compound may influence anxiety-like behavior through a Ca2+-dependent pathway in astrocytes that is independent of GC-C.[1]

Experimental Protocols

Accurate determination of this compound and GC-C expression is fundamental to research in this field. The following are generalized protocols for key experimental techniques.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

This protocol outlines the steps for quantifying this compound and GC-C mRNA levels in tissue samples.[3]

-

RNA Extraction: Isolate total RNA from tissue samples using a commercial kit. Treat with DNase I to remove genomic DNA contamination. Assess RNA quality and quantity using spectrophotometry and bioanalysis.

-

Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Real-Time PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target gene (this compound or GC-C), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Perform qPCR using a thermal cycler. Analyze the amplification data to determine the relative or absolute quantification of the target mRNA, normalizing to a stable reference gene.

Immunohistochemistry (IHC) for Protein Localization

This protocol describes the visualization of this compound or GC-C protein in formalin-fixed, paraffin-embedded tissue sections.[14]

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin, dehydrate through graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) to rehydrate the tissue sections.

-

Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in citrate (B86180) buffer) to unmask the antigenic sites.

-

Staining:

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific binding sites with a blocking serum.

-

Incubate with a primary antibody specific for this compound or GC-C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex (ABC).

-

Develop the signal with a chromogen substrate (e.g., DAB).

-

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

-

Analysis: Visualize the stained sections under a microscope to determine the localization and semi-quantitative expression of the target protein.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of ligands to the GC-C receptor, typically using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-STa).[22][23]

-

Cell/Membrane Preparation: Use intact cells (e.g., T84 human colon carcinoma cells) or membrane preparations expressing GC-C.

-

Assay Setup: In a multi-well plate, incubate the cells/membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).

-

Incubation and Termination: Incubate to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The this compound-GC-C signaling axis is a well-defined pathway with a predominant role in the gastrointestinal tract and emerging functions in other tissues. Understanding its tissue distribution and the intricacies of its signaling is paramount for the development of novel therapeutics for a range of disorders, from chronic constipation to potentially metabolic diseases. The experimental protocols provided herein offer a foundation for researchers to accurately investigate this important physiological system.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Signaling pathways for guanylin and this compound in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salt and water homeostasis: this compound is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanylin, this compound and Guanylate Cyclase-C Are Expressed in the Gastrointestinal Tract of Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Guanylin and this compound are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. portlandpress.com [portlandpress.com]

- 18. jme.bioscientifica.com [jme.bioscientifica.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Guanylyl cyclase C is a selective marker for metastatic colorectal tumors in human extraintestinal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Uroguanylin Gene (GUCA2B): Structure, Expression, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uroguanylin, encoded by the GUCA2B gene, is a peptide hormone critical to the regulation of intestinal and renal fluid and electrolyte balance. As an endogenous ligand for the guanylate cyclase-C (GC-C) receptor, this compound activates a signaling cascade that has significant implications for normal physiological function and pathological conditions, including gastrointestinal disorders and colorectal cancer. This guide provides a comprehensive technical overview of the GUCA2B gene, detailing its molecular architecture, tissue-specific expression patterns, and the intricacies of its signaling pathway. The content herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development targeting the this compound-GC-C axis.

Gene Structure of GUCA2B

The human GUCA2B gene is a compact genetic locus responsible for encoding the this compound preproprotein. Its structural characteristics are fundamental to understanding its regulation and function.

Chromosomal Location and Genomic Organization

The GUCA2B gene is situated on the short arm of chromosome 1 at band p34.2.[1][2] Spanning approximately 2.5 kilobases (kb), the gene is characterized by a three-exon and two-intron structure.[1][3][4] This organization is conserved across several species, highlighting its evolutionary importance.

| Parameter | Human GUCA2B Gene | Reference |

| Chromosomal Location | 1p34.2 | [1][2] |

| Genomic Size | ~2.5 kb | [1] |

| Exon Count | 3 | [1][3][4] |

| Intron Count | 2 | [1][3][4] |

Regulatory Elements

The transcriptional regulation of GUCA2B is governed by a series of cis-acting elements located in its 5'-flanking region. These include canonical TATA and CAAT boxes, which are essential for the initiation of transcription.[1][5] Additionally, the promoter region contains multiple binding sites for transcription factors, such as activator protein-1 (AP-1) and activator protein-2 (AP-2), as well as a cAMP-regulated enhancer element, indicating a complex network of transcriptional control.[1][5]

Expression of GUCA2B